
N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-phenylmorpholino)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by nucleotides such as UDP and UTP. The P2Y6 receptor has been implicated in various physiological and pathological processes, including inflammation, immune response, and cancer progression. MRS 2578 has been widely used as a research tool to investigate the role of the P2Y6 receptor in these processes.
Applications De Recherche Scientifique
Antithromboxane Therapies
Research led by Xiaozhao Wang et al. (2014) introduced derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists, exploring compounds with the capacity for either reversible or irreversible inhibition of the human TP receptor. Their work underscores the potential of these novel antagonists in developing antithromboxane therapies, highlighting the therapeutic promise of sulfonamide derivatives in cardiovascular diseases (Wang et al., 2014).
Carbonic Anhydrase Inhibition
A study by Yusuf Akbaba et al. (2014) synthesized sulfonamides derived from indanes and tetralins, evaluating their inhibitory effects on human carbonic anhydrase isozymes. This research identified compounds with potent inhibitory effects, demonstrating the potential of sulfonamide derivatives in treating conditions like glaucoma, epilepsy, and altitude sickness (Akbaba et al., 2014).
Antimicrobial Agents
Hanaa S. Mohamed et al. (2021) prepared new tetrahydronaphthalene-sulfonamide derivatives, evaluating their antimicrobial activities against various bacterial strains and Candida Albicans. Their findings reveal the potential of these derivatives as potent antimicrobial agents, highlighting an innovative approach to combatting microbial resistance (Mohamed et al., 2021).
Binding Studies and Fluorescent Probes
Research on the binding of p-hydroxybenzoic acid esters to bovine serum albumin used N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe, providing insights into the hydrophobic nature of the binding mechanism. This study by H. Jun et al. (1971) underscores the utility of sulfonamide derivatives in understanding molecular interactions in biochemical systems (Jun et al., 1971).
Propriétés
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c26-29(27,22-12-11-19-7-4-5-10-21(19)17-22)24-13-6-14-25-15-16-28-23(18-25)20-8-2-1-3-9-20/h1-3,8-9,11-12,17,23-24H,4-7,10,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNSRHODZAYKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

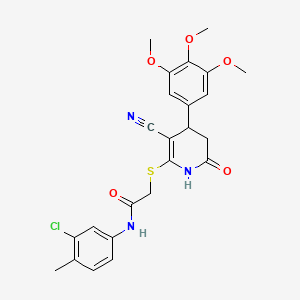
![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-1H-naphthalen-2-yl]acetic acid](/img/structure/B2958670.png)

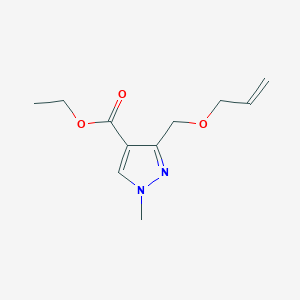

![N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2958674.png)
![6-isopropyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2958676.png)
![2-[1-(6-Fluoro-5-methylpyridine-3-amido)cyclobutyl]acetic acid](/img/structure/B2958677.png)
![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide](/img/structure/B2958680.png)
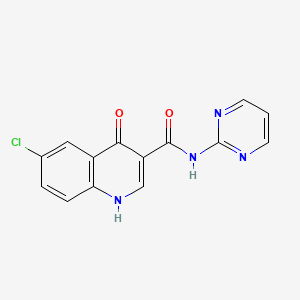
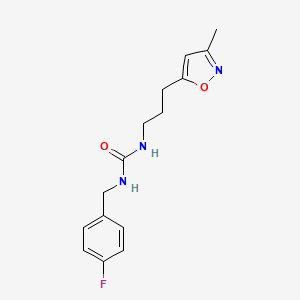

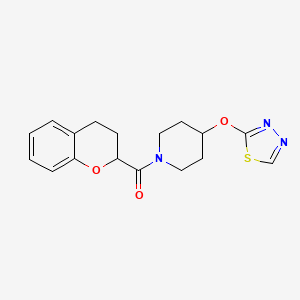
![Benzo[b]thiophen-2-yl(4-(benzylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2958691.png)